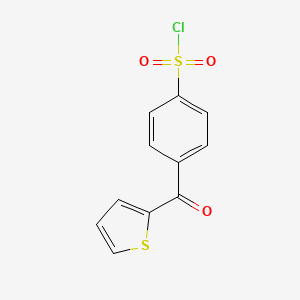

4-(2-Thenoyl)benzenesulphonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

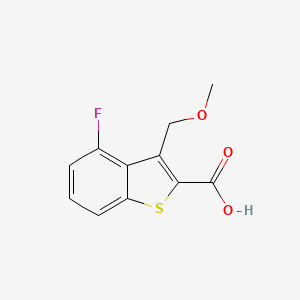

“4-(2-Thenoyl)benzenesulphonyl chloride” is a chemical compound with the molecular formula C11H7ClO3S2 and a molecular weight of 286.74. It is a derivative of benzenesulfonyl chloride, which is an organosulfur compound .

Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively . The specific chemical reactions involving “4-(2-Thenoyl)benzenesulphonyl chloride” are not detailed in the sources retrieved.Applications De Recherche Scientifique

Synthesis and Characterization

Benzenesulphonyl chlorides are key intermediates in the synthesis of a wide range of organic compounds. For example, they are used in the synthesis of carboxamide derivatives bearing benzenesulphonamoyl alkanamides, which have been investigated for their antimalarial and antioxidant properties. These compounds show significant in vitro antimalarial activity, with some derivatives demonstrating potency comparable to chloroquine, highlighting their potential in developing new antimalarial agents (Ugwu et al., 2017).

Material Science Applications

In the field of materials science, benzenesulphonyl chlorides have been utilized in innovative ways. A study on ZnAl-hydrotalcite intercalated with a UV absorber derived from benzenesulphonyl chloride showcased the potential for creating stable sunscreen formulations. This approach offers enhanced sunscreen stability and efficacy, suggesting a promising strategy for developing advanced cosmetic products (Perioli et al., 2008).

Fluorescence Labeling

Benzenesulphonyl chlorides have been used as fluorescent derivatization reagents for amino acids in high-performance liquid chromatography (HPLC), enabling the sensitive detection of amino compounds. This application is crucial for analytical methods in biochemistry and pharmaceutical sciences, where accurate and sensitive detection of biomolecules is required (Tsuruta et al., 1990).

Antimicrobial Activity

Some benzenesulphonyl chloride derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential bactericidal and fungicidal activities, suggesting their utility in developing new antimicrobial agents. The ability to inhibit growth of various bacteria and fungi underscores the broad-spectrum potential of these compounds (Habib et al., 1990).

Propriétés

IUPAC Name |

4-(thiophene-2-carbonyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3S2/c12-17(14,15)9-5-3-8(4-6-9)11(13)10-2-1-7-16-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXPSKRPMWWRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thenoyl)benzenesulphonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)

![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)

![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)

![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)